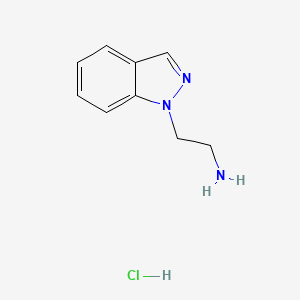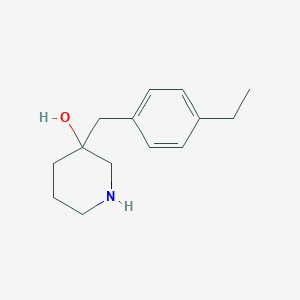![molecular formula C12H15BClN3O2 B13554524 5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13554524.png)
5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core structure, which is substituted with a chloro group and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The boronic acid moiety allows for Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are effective.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can result in various substituted pyrazolo[1,5-a]pyrimidines.
科学研究应用
5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The chloro group can participate in electrophilic aromatic substitution reactions, further enhancing its reactivity.
相似化合物的比较
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound shares the tetramethyl-1,3,2-dioxaborolan-2-yl group but has a different core structure.
2-Methoxypyridine-5-boronic acid pinacol ester: Similar boronic acid derivative with a pyridine core.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Another boronic acid derivative with a pyrazole core.
Uniqueness
5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific combination of a pyrazolo[1,5-a]pyrimidine core, a chloro substituent, and a boronic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
属性
分子式 |
C12H15BClN3O2 |
|---|---|
分子量 |
279.53 g/mol |
IUPAC 名称 |
5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H15BClN3O2/c1-11(2)12(3,4)19-13(18-11)8-7-15-17-6-5-9(14)16-10(8)17/h5-7H,1-4H3 |
InChI 键 |
QQTOWQUKGNCYOV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3N=C(C=CN3N=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


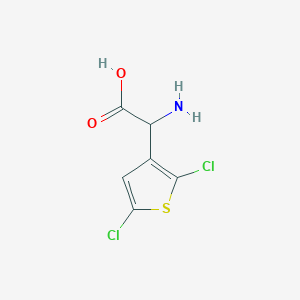

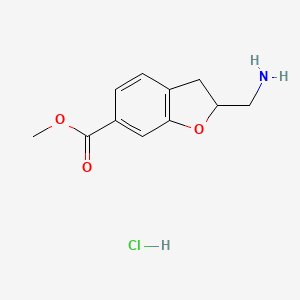


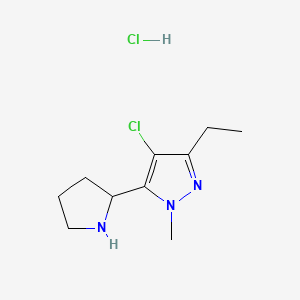
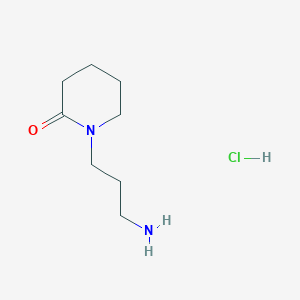


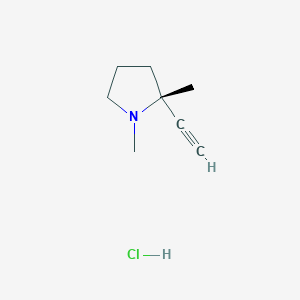
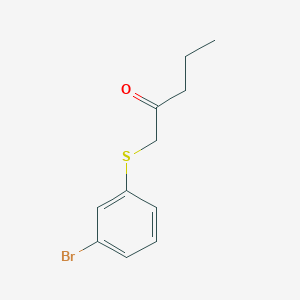
-1,3-oxazol-5-yl]methyl})amine hydrochloride](/img/structure/B13554514.png)
